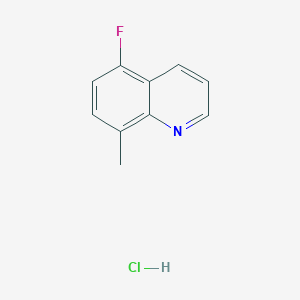

5-Fluoro-8-methyl-quinoline hydrochloride

Übersicht

Beschreibung

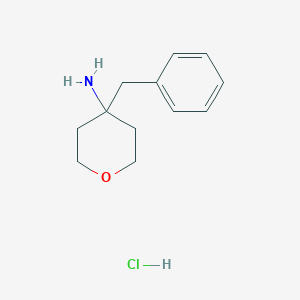

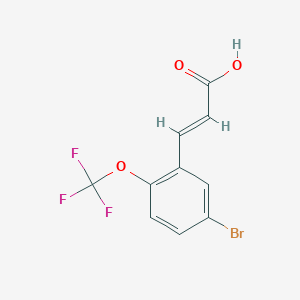

5-Fluoro-8-methyl-quinoline hydrochloride is a chemical compound with the molecular formula C10H9ClFN . It is an off-white solid and is used as a building block in pharmaceuticals .

Synthesis Analysis

The synthesis of quinoline derivatives, such as 5-Fluoro-8-methyl-quinoline hydrochloride, has been a topic of interest in recent years . A variety of synthetic methods have been explored, including cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations .Molecular Structure Analysis

The molecular structure of 5-Fluoro-8-methyl-quinoline hydrochloride is represented by the InChI code1S/C10H8FN.ClH/c1-7-4-5-9(11)8-3-2-6-12-10(7)8;/h2-6H,1H3;1H . The molecular weight of this compound is 197.64 . Chemical Reactions Analysis

Quinoline derivatives, including 5-Fluoro-8-methyl-quinoline hydrochloride, exhibit chemical reactivity similar to the benzene and pyridine ring system as they undergo nucleophilic and electrophilic substitution reactions .Physical And Chemical Properties Analysis

5-Fluoro-8-methyl-quinoline hydrochloride is an off-white solid . It has a molecular weight of 197.64 .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization : Quinoline derivatives, including those with fluoro and methyl groups, have been synthesized and characterized for their potential as therapeutic agents. For instance, a study involved the synthesis of 5-[6-chloro/fluoro/nitro-2-(p-chloro/fluoro/methyl phenyl)-quinolin-4-yl]-1,3,4-oxadiazole-2-thiols and their evaluation for antimicrobial activities against various bacteria and fungi (Faldu et al., 2014).

Antibacterial Properties : Substituted quinolines, such as 1,4-dihydro-5-methyl-4-oxo-3-quinolinecarboxylic acids, have been synthesized and tested for their in vitro and in vivo antibacterial activity. These compounds, particularly when featuring a methyl group at the quinoline nucleus, showed enhanced activity against Gram-positive bacteria like Streptococcus pneumoniae (Miyamoto et al., 1995).

Antifungal Activity : Research on 2-methyl-8-quinolinol derivatives, including those with fluoro, chloro, and bromo substituents, revealed their in vitro antifungal activity against various fungi. Certain derivatives, like the 5,7-dichloro and 5,7-dibromo compounds, exhibited significant fungitoxic properties (Gershon et al., 1972).

Synthesis and Antimicrobial Activity : Novel quinoline derivatives have been synthesized, showing potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and other bacteria. These include thiazolopyrazine-incorporated tetracyclic quinolone antibacterials (Inoue et al., 1994).

Electrochemical Studies : Studies on the electrochemical properties of certain quinoline derivatives, including their synthetic precursors, have been reported. This includes research on l-cyclopropyl-6-fluoro-1,4-dihydro-7-(N-piperazinyl)-4-oxo-3-quinoline carboxylic acid, highlighting its significance as a wide-spectrum drug (Srinivasu et al., 1999).

Antimycobacterial Activity : Novel ofloxacin derivatives have been synthesized and evaluated for antimycobacterial activities. This research is critical in the context of drug-resistant tuberculosis strains (Dinakaran et al., 2008).

Photophysical Studies : The photophysical properties of indoloquinoline derivatives, including those with chloro substitutions, have been studied. These compounds have shown potential anti-cancer abilities, and their behavior in different solvents has been investigated (Ghosh et al., 2011).

Anticancer Activity-Structure Relationship : Quinolinone-based compounds, including those with fluoro and chloro groups, have been reviewed for their anticancer activities. This research highlights the structural motifs contributing to inhibitory effects against cancer (Beker & Yıldırım, 2021).

Zukünftige Richtungen

Quinoline motifs, including 5-Fluoro-8-methyl-quinoline hydrochloride, are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry . There are societal expectations that synthetic and medicinal chemists should produce greener and more sustainable chemical processes . Therefore, future research may focus on developing greener synthetic approaches and investigating new structural prototypes with more effective biological activities .

Eigenschaften

IUPAC Name |

5-fluoro-8-methylquinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FN.ClH/c1-7-4-5-9(11)8-3-2-6-12-10(7)8;/h2-6H,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COCKSQSQGNAMFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)F)C=CC=N2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Fluoro-8-methyl-quinoline hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl 3-oxo-8-azabicyclo[3.2.1]oct-6-ene-8-carboxylate](/img/structure/B1445734.png)

![6-Fluorobenzo[d]thiazole-2-carbaldehyde](/img/structure/B1445735.png)

![6-Bromo-3-cyclopropylpyrazolo[1,5-a]pyrimidine](/img/structure/B1445741.png)